4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound with the following chemical structure:
Structure: C11H12N2S
This compound belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles exhibit diverse biological activities and find applications in various fields.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine. One common method involves the cyclization of appropriate precursors, such as 2-amino-4,5-dimethylthiazole and phenyl isothiocyanate. The reaction proceeds under mild conditions, resulting in the formation of the target compound.
Industrial Production:
While industrial-scale production methods may vary, laboratories typically synthesize this compound using the synthetic routes mentioned above. Optimization for large-scale production involves considerations of yield, cost, and safety.
Chemical Reactions Analysis
4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield the corresponding dihydrothiazole.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products depend on the specific reaction conditions.
Scientific Research Applications
4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its structural features and biological activity.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Industry: Some derivatives find use in the synthesis of agrochemicals, dyes, or materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific context (e.g., as a drug candidate). It likely interacts with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine is unique in its structure, it shares similarities with other thiazole derivatives, such as N,4-dimethyl-N-phenyl-1,3-thiazol-2-amine and related compounds . These analogs may exhibit distinct properties or applications.
Properties
IUPAC Name |
4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-9(2)14-11(12-8)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUBKVMWGDELMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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